molecular formula C15H17N3S B5233141 1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea

1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea

Cat. No.: B5233141
M. Wt: 271.4 g/mol
InChI Key: FONKDHZMNZCADW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with pyridin-4-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the substituents introduced.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea
  • 1-(3,5-Dimethylphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(3,5-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea

Uniqueness

1-(3,5-Dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea is unique due to the specific positioning of the methyl groups on the phenyl ring and the pyridin-4-ylmethyl substituent. These structural features can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-11-7-12(2)9-14(8-11)18-15(19)17-10-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKDHZMNZCADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321756
Record name 1-(3,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

473398-28-6
Record name 1-(3,5-dimethylphenyl)-3-(pyridin-4-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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